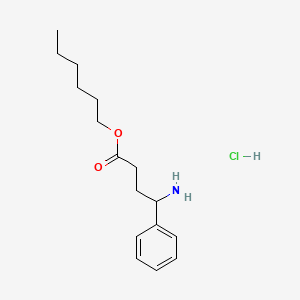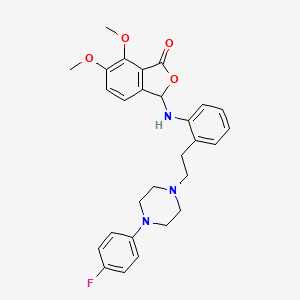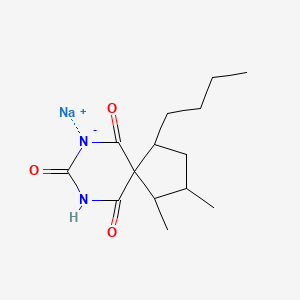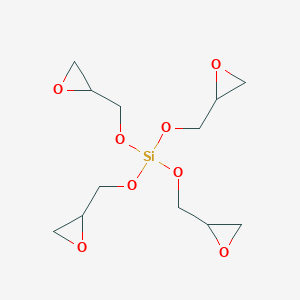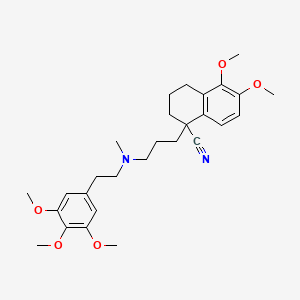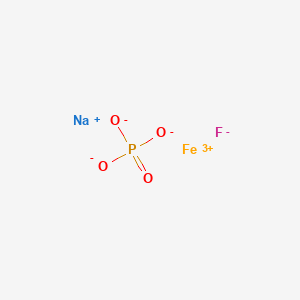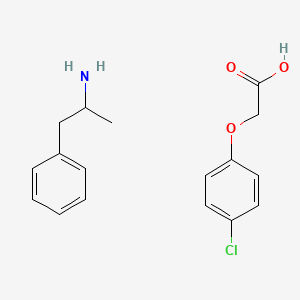
Amphetamine chlorphenoxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amphetamine chlorphenoxyacetate is a synthetic compound that combines the stimulant properties of amphetamine with the pharmacological effects of chlorphenoxyacetate Amphetamine is well-known for its central nervous system stimulant effects, which include increased alertness, concentration, and energy levels Chlorphenoxyacetate, on the other hand, is a derivative of phenoxyacetic acid, which is often used in herbicides and plant growth regulators
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of amphetamine chlorphenoxyacetate typically involves the following steps:
Preparation of Amphetamine: Amphetamine can be synthesized through the Leuckart-Wallach reaction, which involves the reductive amination of phenylacetone with formamide and formic acid.
Preparation of Chlorphenoxyacetic Acid: Chlorphenoxyacetic acid can be synthesized by reacting phenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Esterification Reaction: The final step involves the esterification of amphetamine with chlorphenoxyacetic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Amphetamine chlorphenoxyacetate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Amphetamine chlorphenoxyacetate has several scientific research applications:
Mechanism of Action
Amphetamine chlorphenoxyacetate exerts its effects through multiple mechanisms:
Central Nervous System Stimulation: Amphetamine increases the release of neurotransmitters such as dopamine, norepinephrine, and serotonin by interacting with their respective transporters.
Inhibition of Monoamine Oxidase: The compound inhibits monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters, leading to increased levels of these chemicals in the brain.
Interaction with Receptors: Chlorphenoxyacetate interacts with specific receptors in plants, affecting growth and development.
Comparison with Similar Compounds
Amphetamine chlorphenoxyacetate can be compared with other similar compounds:
Amphetamine: Shares the stimulant properties but lacks the herbicidal effects of chlorphenoxyacetate.
Methamphetamine: More potent central nervous system stimulant but does not have the same herbicidal properties.
Phenoxyacetic Acid Derivatives: Primarily used in agriculture, lacking the stimulant effects of amphetamine.
List of Similar Compounds
- Amphetamine
- Methamphetamine
- Phenoxyacetic acid
- Ephedrine
- Pseudoephedrine
Properties
CAS No. |
791-19-5 |
|---|---|
Molecular Formula |
C17H20ClNO3 |
Molecular Weight |
321.8 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)acetic acid;1-phenylpropan-2-amine |
InChI |
InChI=1S/C9H13N.C8H7ClO3/c1-8(10)7-9-5-3-2-4-6-9;9-6-1-3-7(4-2-6)12-5-8(10)11/h2-6,8H,7,10H2,1H3;1-4H,5H2,(H,10,11) |
InChI Key |
IDSYNZFSNCSZRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)N.C1=CC(=CC=C1OCC(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


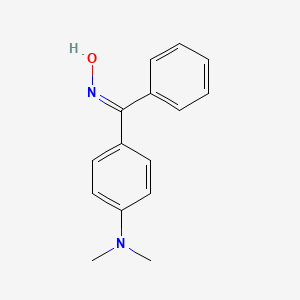





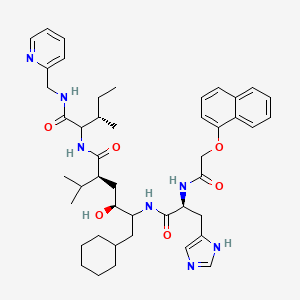
![3-[[9,10-dioxo-4,5,8-tris[3-(trimethylazaniumyl)propylamino]anthracen-1-yl]amino]propyl-trimethylazanium;4-methylbenzenesulfonate](/img/structure/B12776509.png)
